tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-[(Z)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDPPBDZZUZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/C1=CC(=C(C=C1)F)Cl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of tert-Butyl Hydrazinecarboxylate (tert-Butyl Carbazate)
- tert-Butyl hydrazinecarboxylate is often prepared or sourced as a starting material. It serves as a protected hydrazine derivative to facilitate selective reactions without unwanted side reactions at the hydrazine nitrogen.
- This compound can be synthesized by reacting hydrazine with tert-butyl chloroformate under controlled conditions to install the tert-butyl carbamate protecting group.
Formation of Hydrazide Intermediate
- The hydrazide intermediate is typically formed by coupling a substituted benzoic acid derivative (e.g., 3-chloro-4-fluorobenzoic acid or related derivatives) with tert-butyl hydrazinecarboxylate.
- This coupling is commonly mediated by carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and catalyzed by 4-dimethylaminopyridine (DMAP).
- Reaction solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or mixtures thereof.
- Typical reaction conditions: stirring at room temperature for 3 to 16 hours.
Deprotection and Acid Workup
- After coupling, the tert-butyl protecting group can be removed by treatment with trifluoroacetic acid (TFA) at 0°C for 2 hours.
- The reaction mixture is then neutralized and extracted to isolate the hydrazide intermediate as a solid.
Condensation with Aromatic Aldehyde
- The hydrazide intermediate is then condensed with 3-chloro-4-fluorobenzaldehyde or a similar aromatic aldehyde to form the hydrazone (imine) derivative.
- This condensation is typically carried out in ethanol with acetic acid as a catalyst at room temperature for 1 hour.
- The product precipitates or is isolated by solvent removal and trituration with diethyl ether.
Purification
- The crude hydrazone product is purified by column chromatography using gradients of ethyl acetate in hexanes.
- Final products are obtained as white solids with yields ranging from 20% to 60%, depending on reaction specifics.
Representative Experimental Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling of benzoic acid with tert-butyl hydrazinecarboxylate | 3-chloro-4-fluorobenzoic acid, EDCI, DMAP, THF/DMF, RT, 3-16h | 50-60 | Carbodiimide-mediated coupling |
| Deprotection with TFA | Trifluoroacetic acid, 0°C, 2h | Quantitative | Removal of tert-butyl protecting group |
| Condensation with aldehyde | 3-chloro-4-fluorobenzaldehyde, EtOH, HOAc, RT, 1h | 70-80 | Formation of hydrazone intermediate |
| Purification | Silica gel chromatography, EtOAc/hexanes gradient | - | Isolated as white solid |
Detailed Research Findings and Methodological Insights
- The use of EDCI/DMAP coupling agents is well-established for amide and hydrazide bond formation, ensuring high selectivity and moderate to good yields.
- The tert-butyl carbamate protecting group is stable under coupling conditions but readily removed under acidic conditions (TFA), enabling clean deprotection without degradation of sensitive aromatic substituents.
- The condensation step benefits from mild acidic catalysis (acetic acid) to promote imine formation without side reactions.
- Reaction solvents such as THF, DMF, and ethanol are chosen for solubility and reaction efficiency.
- Purification by column chromatography is necessary to separate the desired hydrazone from side products and unreacted starting materials.
- The presence of electron-withdrawing substituents such as chloro and fluoro on the aromatic ring influences reactivity and may require optimization of reaction times and temperatures.
Summary and Recommendations for Preparation
- Start with commercially available or synthesized tert-butyl hydrazinecarboxylate.
- Couple with 3-chloro-4-fluorobenzoic acid using EDCI/DMAP in THF/DMF at room temperature.
- Remove the tert-butyl protecting group with TFA at low temperature.
- Condense the resulting hydrazide with 3-chloro-4-fluorobenzaldehyde in ethanol with acetic acid catalyst.
- Purify the final hydrazone product by silica gel chromatography.
- Monitor reaction progress by NMR and LC-MS to ensure product formation and purity.
This synthesis route is supported by experimental protocols and literature precedents for similar hydrazinecarboxylate derivatives with substituted aromatic groups, ensuring a reliable and reproducible preparation of tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate.
Chemical Reactions Analysis
Types of Reactions
N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines .
Scientific Research Applications
N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tert-butyl hydrazinecarboxylate derivatives with diverse aryl substituents. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Substituent Effects :
- The 3-chloro-4-fluorophenyl group in the target compound enhances electrophilicity compared to the naphthyl substituent in 1053655-99-4 , making it more reactive toward nucleophilic aromatic substitution.
- The indole derivative (C₁₄H₁₇N₃O₂) lacks the tert-butyl protective group, limiting its stability under acidic conditions.
Synthetic Utility :
- The target compound’s hydrazinecarboxylate framework enables modular functionalization, unlike the pyrimidine-linked derivative (C₃₇H₄₄N₆O₃), which is tailored for histone deacetylase (HDAC) inhibition.
- Naphthalene-based analogues (e.g., 1053655-99-4 ) exhibit extended π-conjugation, favoring applications in materials science.
Biological Relevance: While the HDAC-targeting compound (C₃₇H₄₄N₆O₃) demonstrates direct pharmacological activity, the target compound primarily serves as a synthetic precursor. No direct biological data (e.g., toxicity, enzyme inhibition) are reported for 1053655-93-8 in the provided evidence.
Biological Activity
tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₈ClF N₃O₂
- Molecular Structure : The compound features a tert-butyl group, an amino group, and a hydrazinecarboxylate moiety linked to a chlorofluorophenyl group.
Biological Activity Overview
Research indicates that compounds containing hydrazine derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has been explored in various studies.
Anticancer Activity
Several studies have reported on the anticancer properties of hydrazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | |
| MCF-7 (Breast Cancer) | 4.36 | |
| T47D (Breast Cancer) | Active |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Hydrazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
The presence of specific functional groups in the structure enhances the interaction with microbial targets, leading to increased efficacy.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : Studies indicate that hydrazine derivatives can activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
A notable case study involved the synthesis and evaluation of related hydrazine derivatives for their anticancer potential. The study found that modifications to the hydrazine core significantly affected cytotoxicity profiles across different cancer cell lines, suggesting structure-activity relationships that could inform future drug design efforts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
